Benzyl tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Benzyl tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The benzyl group is attached to the tetrahydropyran ring via a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of benzyl alcohol with tetrahydro-2H-pyran-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Benzyl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Benzyl tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a prodrug .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-carboxylate derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.
Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have similar ester functional groups and undergo comparable chemical reactions.
Uniqueness
Benzyl tetrahydro-2H-pyran-4-carboxylate is unique due to the combination of the tetrahydropyran ring and the benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
benzyl oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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